

3-Amino-4-chlorobenzenesulfonamide structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-4-chlorobenzenesulfonamide
Cat. No.:	B187413

[Get Quote](#)

An In-Depth Technical Guide to **3-Amino-4-chlorobenzenesulfonamide**: Structure, Synthesis, and Applications

Executive Summary

3-Amino-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a critical building block in organic synthesis. Its unique molecular architecture, featuring an aniline core functionalized with both a chloro and a sulfonamide group, makes it a versatile intermediate in the development of pharmaceuticals and specialty chemicals. The strategic placement of these functional groups—an electron-donating amino group and electron-withdrawing chloro and sulfonamide groups—imparts a distinct reactivity profile that is highly valuable for constructing more complex molecular entities. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, its applications as a molecular scaffold in drug discovery, and essential safety protocols for its handling and storage.

Chemical Identity and Physicochemical Properties

The foundational characteristics of **3-Amino-4-chlorobenzenesulfonamide** are summarized below. These properties are essential for its identification, purification, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	3-amino-4-chlorobenzenesulfonamide	N/A
CAS Number	29092-34-0	
Molecular Formula	C ₆ H ₇ CIN ₂ O ₂ S	
Molecular Weight	206.65 g/mol	
Physical Form	Solid	[1]
SMILES String	NC1=CC(S(N)(=O)=O)=CC=C1Cl	[1]
InChI Key	OIWCPLBCWJUCMR-UHFFFAOYSA-N	[1]

Structural Analysis

The structure of **3-Amino-4-chlorobenzenesulfonamide** is defined by a benzene ring substituted at positions 1, 3, and 4.

- Sulfonamide Group (-SO₂NH₂): Located at position 1, this group is a potent electron-withdrawing group and a key pharmacophore in many drug classes, notably diuretics and carbonic anhydrase inhibitors. It serves as a strong hydrogen bond donor and acceptor.
- Amino Group (-NH₂): At position 3, this is an activating, ortho-para directing group. Its presence is crucial for subsequent derivatization, often through diazotization or acylation reactions.
- Chloro Group (-Cl): Positioned at C4, this halogen atom is an electron-withdrawing but ortho-para directing group. It enhances the lipophilicity of the molecule and can serve as a metabolic blocking site or a point for further modification in advanced synthetic schemes.

The interplay of these groups dictates the molecule's chemical behavior, influencing the acidity of the sulfonamide protons and the nucleophilicity of the amino group.

Caption: 2D structure of **3-Amino-4-chlorobenzenesulfonamide**.

Synthesis and Mechanistic Insights

The synthesis of **3-Amino-4-chlorobenzenesulfonamide** is typically achieved through a multi-step process starting from a readily available precursor like 4-chloro-3-nitrobenzenesulfonic acid. The key transformation is the selective reduction of the nitro group to an amine without affecting the other functional groups.

Exemplary Synthetic Protocol: Reduction of 4-chloro-3-nitrobenzenesulfonamide

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-chloro-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or a mixture of water and ethanol.
- Reductant Addition: Heat the suspension to a gentle reflux. Add a reducing agent, such as stannous chloride (SnCl_2) in concentrated hydrochloric acid (HCl), dropwise to the reaction mixture. The use of iron powder in the presence of an acid (e.g., acetic acid or HCl) is also a common and cost-effective alternative.
- Reaction Monitoring: The reaction is exothermic and should be controlled by the rate of addition. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup and Isolation: After completion, cool the reaction mixture to room temperature. If using tin, carefully neutralize the acidic solution with a base (e.g., NaOH or Na_2CO_3) to precipitate tin hydroxides. Filter the mixture to remove the inorganic salts.
- Purification: The crude product in the filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Amino-4-chlorobenzenesulfonamide**.

Rationale and Mechanistic Considerations

- Choice of Starting Material: 4-chloro-3-nitrobenzenesulfonamide is an ideal precursor because the directing effects of the chloro and sulfonyl groups guide the nitration to the

desired position (meta to the sulfonyl group and ortho to the chloro group).

- Reduction Step: The selective reduction of an aromatic nitro group in the presence of a chloro substituent and a sulfonamide is a well-established transformation. Metal-acid systems like SnCl_2/HCl or Fe/HCl are highly effective for this purpose. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid, ultimately leading to the formation of the corresponding aniline. This method is robust and generally high-yielding.

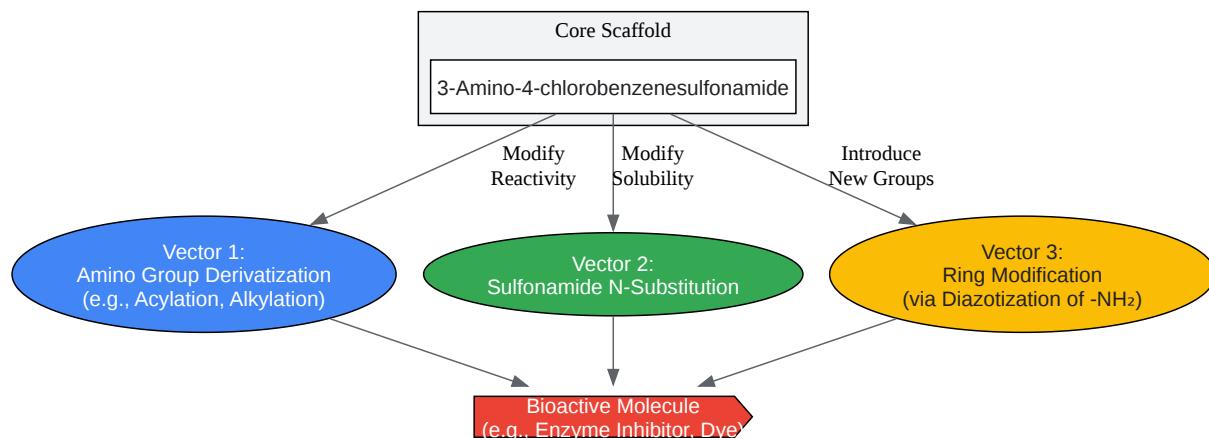
Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Applications in Research and Drug Development

3-Amino-4-chlorobenzenesulfonamide is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.


- Pharmaceutical Synthesis: The sulfonamide moiety is a cornerstone of many therapeutic agents. This compound provides a scaffold for creating libraries of novel sulfonamide-based drugs. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functionalities. The related compound 3-amino-4-hydroxybenzenesulfonamide is a known precursor in the synthesis of sulfonamide antibiotics.^[2]
- Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is the classic template for inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma, epilepsy, and cancer.^{[3][4]} The sulfonamide group coordinates to the zinc ion in

the enzyme's active site. The substituted benzene ring allows for modifications that can tune the inhibitor's potency and isoform selectivity.

- Dye Manufacturing: Aromatic amines are fundamental precursors in the synthesis of azo dyes.[2][5] The amino group of **3-Amino-4-chlorobenzenesulfonamide** can be diazotized and coupled with electron-rich aromatic compounds (coupling partners) to produce a diverse range of colored compounds for textiles and other applications.

Logical Framework: A Scaffold for Bioactive Agents

The structure of **3-Amino-4-chlorobenzenesulfonamide** can be conceptually divided into a constant region (the scaffold) and points for diversification (vectors), illustrating its utility in combinatorial chemistry and drug design.

[Click to download full resolution via product page](#)

Caption: Diversification potential of the **3-Amino-4-chlorobenzenesulfonamide** scaffold.

Safety, Handling, and Storage

As a chemical intermediate, **3-Amino-4-chlorobenzenesulfonamide** requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar chemicals provide a reliable guide to its potential hazards.

- Potential Hazards: Based on related sulfonamides and chlorinated anilines, this compound may be toxic if swallowed, inhaled, or in contact with skin.[\[6\]](#) It is also likely to cause skin and serious eye irritation.[\[6\]](#)[\[7\]](#)
- Handling Procedures:
 - Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[\[6\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[6\]](#)
 - Avoid generating dust.
 - Wash hands and any exposed skin thoroughly after handling.[\[6\]](#)
 - Do not eat, drink, or smoke in the work area.[\[6\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and dark place.[\[6\]](#)
 - Keep away from incompatible materials such as strong oxidizing agents.[\[6\]](#)
 - The storage area should be well-ventilated.

Conclusion

3-Amino-4-chlorobenzenesulfonamide is a strategically functionalized aromatic compound of significant value to the chemical and pharmaceutical industries. Its structure provides a robust and versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry as a scaffold for enzyme inhibitors and in materials science

as a precursor for azo dyes. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in research and development.

References

- PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. [\[Link\]](#)
- PubChem. CID 154809854 | C12H12Cl2N2O6S2. [\[Link\]](#)
- PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [\[Link\]](#)
- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [\[Link\]](#)
- PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092. [\[Link\]](#)
- Carl ROTH.
- National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [\[Link\]](#)
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- PubChem. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. [\[Link\]](#)
- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [\[Link\]](#)
- PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-4-chlorobenzenesulfonamide DiscoveryCPR 29092-34-0 [sigmaaldrich.com]
- 2. nbinno.com [nbino.com]
- 3. mdpi.com [mdpi.com]

- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Amino-4-chlorobenzenesulfonamide structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187413#3-amino-4-chlorobenzenesulfonamide-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com